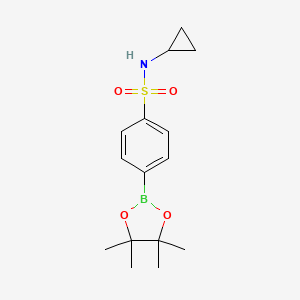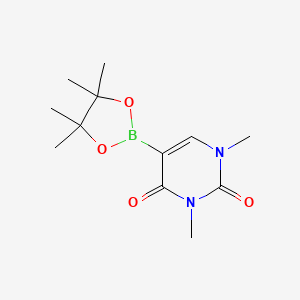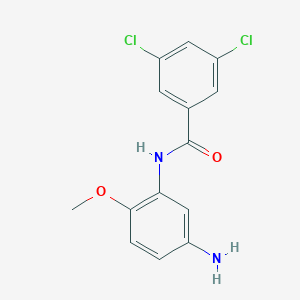
N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide (5-AMDCB) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 312.2 g/mol. 5-AMDCB has been found to have a number of biochemical and physiological effects, as well as a wide range of potential applications in scientific research. It is also known for its advantageous properties for laboratory experiments. In
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Steel
One application of compounds similar to N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide is in the field of corrosion inhibition. Studies have shown that compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole are effective in inhibiting corrosion in steel, particularly in acidic environments. These compounds achieve high efficiency in corrosion prevention, indicating their potential utility in industrial applications (Bentiss et al., 2009).
Herbicidal Activity
Another area of application is in agriculture, where derivatives of N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as effective herbicides. These compounds have shown activity against various grasses, offering potential utility in managing vegetation in agricultural settings (Viste et al., 1970).
Antiproliferative Activity
Research has also explored the antiproliferative properties of related compounds in cancer research. For example, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophenes have been studied for their tumor-selective properties, indicating their potential as novel cancer treatments. These compounds have shown effectiveness against specific tumor cell types, such as leukemia/lymphoma, prostate, and kidney tumor cells (Thomas et al., 2017).
Insecticidal Activity
Additionally, certain pyridine derivatives, which are structurally related, have demonstrated insecticidal properties. For instance, compounds like sodium 5-acetyl-3-amino-4-(4'-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate showed notable aphidicidal activities, suggesting their potential use in pest control (Bakhite et al., 2014).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-3-2-11(17)7-12(13)18-14(19)8-4-9(15)6-10(16)5-8/h2-7H,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKXZMPSMXHQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)
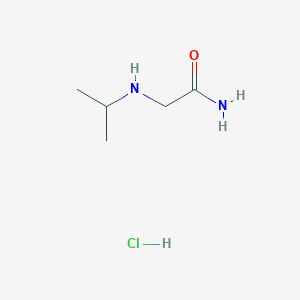
![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)


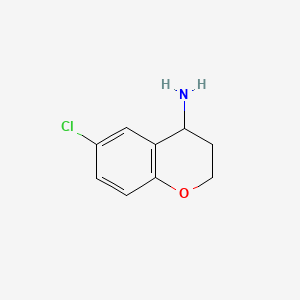
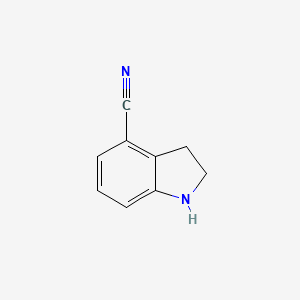
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)
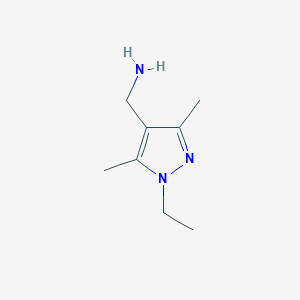
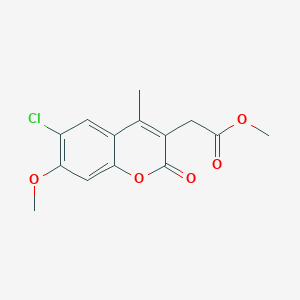
![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)
